REACTION_CXSMILES
|
[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.O.[NH2:16][NH2:17].O>C(OCC)(=O)C>[C:1]([NH:16][NH2:17])(=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 200 mL three-neck flask was put
|
Type
|
STIRRING
|
Details
|
this mixture was stirred
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
ADDITION
|
Details
|
was added to this aqueous solution
|
Type
|
CUSTOM
|
Details
|
An organic layer was separated from an aqueous layer
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous sodium hydrogen carbonate solution
|
Type
|
ADDITION
|
Details
|
Magnesium sulfate was added to the organic layer, so that the organic layer
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
FILTRATION
|
Details
|
filtered, so that the magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
whereby a filtrate was obtained
|
Type
|
CONCENTRATION
|
Details
|
The obtained filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized with a mixed solvent of ethanol and hexane, whereby 15 g of a white solid of benzohydrazide, which
|
Type
|
CUSTOM
|
Details
|
the object of the synthesis
|
Type
|
CUSTOM
|
Details
|
was obtained in a yield of 66% (synthesis scheme (b-1))
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.O.[NH2:16][NH2:17].O>C(OCC)(=O)C>[C:1]([NH:16][NH2:17])(=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 200 mL three-neck flask was put
|
Type
|
STIRRING
|
Details
|
this mixture was stirred
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
ADDITION
|
Details
|
was added to this aqueous solution
|
Type
|
CUSTOM
|
Details
|
An organic layer was separated from an aqueous layer
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous sodium hydrogen carbonate solution
|
Type
|
ADDITION
|
Details
|
Magnesium sulfate was added to the organic layer, so that the organic layer
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
FILTRATION
|
Details
|
filtered, so that the magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
whereby a filtrate was obtained
|
Type
|
CONCENTRATION
|
Details
|
The obtained filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized with a mixed solvent of ethanol and hexane, whereby 15 g of a white solid of benzohydrazide, which
|
Type
|
CUSTOM
|
Details
|
the object of the synthesis
|
Type
|
CUSTOM
|
Details
|
was obtained in a yield of 66% (synthesis scheme (b-1))
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |